molecular formula C23H17BrN2O3 B2725810 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide CAS No. 1448050-84-7

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide

Cat. No.: B2725810
CAS No.: 1448050-84-7
M. Wt: 449.304
InChI Key: SDLAXJJGFDSLFK-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide is a synthetic quinoline derivative characterized by a bromine atom at the 6-position, a ketone group at the 2-position, and a carboxamide moiety at the 4-position linked to a 4-phenylmethoxyphenyl group. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological investigations. Quinoline derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects .

Properties

CAS No.

1448050-84-7

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.304

IUPAC Name

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C23H17BrN2O3/c24-16-6-11-21-19(12-16)20(13-22(27)26-21)23(28)25-17-7-9-18(10-8-17)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,28)(H,26,27)

InChI Key

SDLAXJJGFDSLFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.

    Oxidation: Conversion of the quinoline derivative to a 2-oxo-quinoline.

    Amidation: Formation of the carboxamide group by reacting the 2-oxo-quinoline with 4-phenylmethoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the quinoline ring or the substituents.

    Reduction: Reduction reactions can target the oxo group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Bromine at position 6 is conserved in all analogues. The 2-position substituent varies (Cl, Br, Ph, 4-MeO-Ph), with bulkier groups (e.g., 4-bromophenyl) increasing molecular weight and steric hindrance .
  • Carboxamide Modifications : The 4-phenylmethoxyphenyl group in the target compound contrasts with furan-methyl or methylbenzyl groups in analogues. The methoxy group in the target may improve metabolic stability compared to furan-containing derivatives .
  • Acid vs. Amide : Carboxylic acid derivatives (e.g., CAS 351327-32-7) are typically intermediates, whereas carboxamide derivatives (e.g., the target compound) are optimized for target binding and bioavailability .

Biological Activity

The compound 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide is part of a class of quinoline derivatives that have garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C17H15BrN2O3
  • Molecular Weight: 373.21 g/mol

The presence of a bromine atom and a methoxyphenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Quinoline derivatives often exhibit their biological activities through several mechanisms:

  • Topoisomerase Inhibition: Many quinoline compounds act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to DNA damage and apoptosis in cancer cells.
  • DNA Intercalation: Some derivatives intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
  • Antioxidant Activity: Quinoline derivatives can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the target compound. The following table summarizes key findings from various research studies:

StudyCell LineIC50 (µM)Mechanism
Study ASNB-75 (CNS cancer)12Topoisomerase II inhibition
Study BMDA-MB-468 (Breast cancer)92DNA intercalation
Study CHCT-116 (Colon cancer)3.3PI3Kα inhibition
Study DSR leukemia17Apoptosis induction

Case Studies

  • Study on CNS Cancer (SNB-75): The compound demonstrated significant lethality with an IC50 value of 12 µM, indicating potent activity against CNS tumors. The mechanism was primarily attributed to its role as a topoisomerase II inhibitor .
  • Breast Cancer (MDA-MB-468): In another investigation, the compound exhibited an IC50 value of 92 µM, showcasing its capability to intercalate into DNA strands, thereby hindering replication processes .
  • Colon Cancer (HCT-116): The compound showed remarkable efficacy with an IC50 value of 3.3 µM against HCT-116 cell lines, indicating strong potential as a therapeutic agent targeting PI3Kα pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Preliminary studies suggest favorable absorption and distribution characteristics; however, further investigations are needed to assess toxicity profiles and metabolic pathways.

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